3-Bromo-5-chlorothieno[2,3-c]pyridine
Overview
Description
“3-Bromo-5-chlorothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in literature . For instance, 4-Amino-3-bromothieno[3,2-c]pyridines were synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in compound 1 in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chlorothieno[2,3-c]pyridine” has been analyzed using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The predicted density of “3-Bromo-5-chlorothieno[2,3-c]pyridine” is 1.849±0.06 g/cm3 . The predicted boiling point is 355.2±37.0 °C .Scientific Research Applications
Substituent Effect on Absorption and Fluorescence Properties
Research has shown that derivatives of thieno[3, 2-c]pyridine, which can be synthesized using 3-bromo-4-chlorothieno[3,2-c]pyridine, exhibit varying fluorescence properties based on the substituent effects. This is significant for the development of materials with specific optical properties (Chavan, Toche, & Chavan, 2017).
Synthesis and Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives
Another study focused on synthesizing and studying the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, highlighting the importance of donor-acceptor substituent on their properties. This research is pivotal in the field of fluorescent materials (Toche & Chavan, 2013).
Halogenation of Thieno[2,3-b]pyridine
The direct halogenation of thieno[2,3-b]pyridine has been explored, providing various halogenated derivatives, including 3-bromo derivatives. These derivatives are crucial intermediates in organic synthesis (Klemm, Merrill, Lee, & Klopfenstein, 1974).
Synthesis of Formylated Chlorothieno[2,3-b]pyridine Derivatives
Research on the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives by reaction with N-protected 3-acetyl-2-aminothiophenes has been conducted. These findings contribute to the development of new chemical entities (Abdelwahab, Hanna, & Kirsch, 2017).
Synthesis of Novel 3-Acetyl-2-aminothiophenes
A method for synthesizing 4-chlorothieno[2,3-b]pyridine derivatives has been established, which is significant for creating new compounds in material science and pharmaceutical research (Abdelwahab, Hanna, & Kirsch, 2016).
Synthesis and Biological Evaluation of Acyclic Pyridine C-Nucleosides
Although not directly involving 3-Bromo-5-chlorothieno[2,3-c]pyridine, related compounds have been synthesized and evaluated for potential biological activity. This research demonstrates the broader scope of pyridine derivatives in biological applications (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
properties
IUPAC Name |
3-bromo-5-chlorothieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVERNCDUQSJREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorothieno[2,3-c]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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